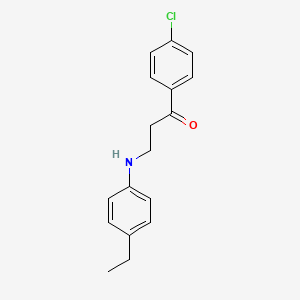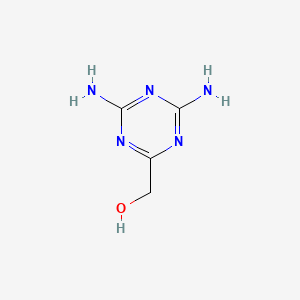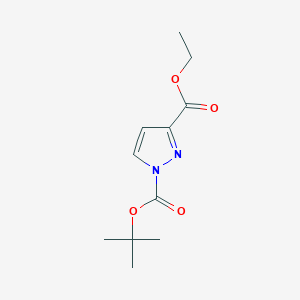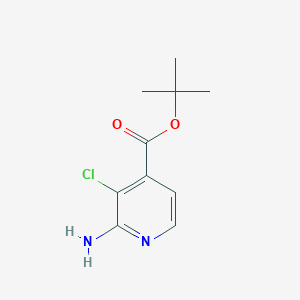
Methyl 2-amino-2-(4-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(4-methylphenyl)acetate, also known as Methylphenidate, is a widely used psychoactive drug that is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus, attention, and alertness.
Mécanisme D'action
Methyl 2-amino-2-(4-methylphenyl)acetateate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to increased levels of these neurotransmitters in the synaptic cleft. This results in improved communication between neurons and increased activity in the prefrontal cortex, which is responsible for executive functions such as attention, working memory, and decision-making.
Biochemical and Physiological Effects:
Methyl 2-amino-2-(4-methylphenyl)acetateate has been shown to increase heart rate, blood pressure, and respiration, which are all signs of sympathetic nervous system activation. It also increases the release of glucose from the liver and muscles, which provides energy for the body to use during periods of stress or activity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-amino-2-(4-methylphenyl)acetateate has been used in laboratory experiments to study the effects of dopamine and norepinephrine on behavior and cognition. It has also been used as a tool to investigate the neurobiology of ADHD and other psychiatric disorders. However, it is important to note that the effects of Methyl 2-amino-2-(4-methylphenyl)acetateate on the brain and behavior may not be the same as those seen in clinical populations, and caution should be taken when extrapolating findings from animal studies to humans.
Orientations Futures
There are several areas of research that could benefit from further investigation into the effects of Methyl 2-amino-2-(4-methylphenyl)acetateate. These include:
1. The long-term effects of Methyl 2-amino-2-(4-methylphenyl)acetateate on brain development and function, particularly in children and adolescents who are prescribed the drug for ADHD.
2. The potential use of Methyl 2-amino-2-(4-methylphenyl)acetateate as a cognitive enhancer in healthy individuals, and the ethical implications of such use.
3. The effects of Methyl 2-amino-2-(4-methylphenyl)acetateate on other neurotransmitter systems, such as serotonin and GABA, and their interactions with dopamine and norepinephrine.
4. The development of new and more effective drugs that target the same neurotransmitter systems as Methyl 2-amino-2-(4-methylphenyl)acetateate, but with fewer side effects and greater specificity.
In conclusion, Methyl 2-amino-2-(4-methylphenyl)acetateate is a widely used psychoactive drug that has been shown to be effective in the treatment of ADHD and narcolepsy. Its mechanism of action involves increasing the levels of dopamine and norepinephrine in the brain, which improves cognitive function and attention. While it has been used in laboratory experiments to study the effects of neurotransmitters on behavior and cognition, caution should be taken when extrapolating findings from animal studies to humans. Further research is needed to fully understand the long-term effects of Methyl 2-amino-2-(4-methylphenyl)acetateate on brain development and function, and to develop new and more effective drugs for the treatment of ADHD and other psychiatric disorders.
Méthodes De Synthèse
Methyl 2-amino-2-(4-methylphenyl)acetateate is synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with acetic acid anhydride to form the final product, Methyl 2-amino-2-(4-methylphenyl)acetateate.
Applications De Recherche Scientifique
Methyl 2-amino-2-(4-methylphenyl)acetateate has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It has been shown to improve cognitive function, attention, and behavior in children and adults with ADHD. It has also been used to treat fatigue and daytime sleepiness in patients with narcolepsy.
Propriétés
IUPAC Name |
methyl 2-amino-2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUUENJNFACTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(4-methylphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2948741.png)
![N-[cyano(cyclopropyl)methyl]-3,3-dimethyl-5-oxo-5-phenylpentanamide](/img/structure/B2948742.png)
![(E)-3-(2-chlorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acrylamide](/img/structure/B2948744.png)



![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948752.png)

![Tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate](/img/structure/B2948755.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2948757.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2948759.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2948760.png)
